2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5FINO4 It is a derivative of acetic acid, where the phenyl ring is substituted with fluoro, iodo, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-iodophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Fluoro-2-iodo-5-aminophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The presence of the fluoro, iodo, and nitro groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- Acetic acid, (2-fluoro-5-nitrophenyl)methyl ester
Uniqueness
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly affect its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for specific synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H5FINO4 |
---|---|
Molekulargewicht |
325.03 g/mol |
IUPAC-Name |
2-(4-fluoro-2-iodo-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5FINO4/c9-5-3-6(10)4(2-8(12)13)1-7(5)11(14)15/h1,3H,2H2,(H,12,13) |
InChI-Schlüssel |
VSTJLTHIVXFYRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.